tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate
CAS No.: 1049151-74-7
Cat. No.: VC11737603
Molecular Formula: C14H28N2O2
Molecular Weight: 256.38 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate - 1049151-74-7](/images/structure/VC11737603.png)
Specification
CAS No. | 1049151-74-7 |
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Molecular Formula | C14H28N2O2 |
Molecular Weight | 256.38 g/mol |
IUPAC Name | tert-butyl 3-(2-piperidin-1-ylethylamino)propanoate |
Standard InChI | InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)7-8-15-9-12-16-10-5-4-6-11-16/h15H,4-12H2,1-3H3 |
Standard InChI Key | QQJZBOQOPUTGHV-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CCNCCN1CCCCC1 |
Canonical SMILES | CC(C)(C)OC(=O)CCNCCN1CCCCC1 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a propanoic acid backbone esterified with a tert-butyl group at the carboxylate position. The third carbon of the propanoate chain is substituted with a secondary amine, which is further functionalized with a 2-(piperidin-1-yl)ethyl group. This structure confers both lipophilicity (via the tert-butyl group) and basicity (via the piperidine moiety), influencing its solubility and reactivity .
Stereochemical Considerations
If the amine is attached to a chiral center (e.g., at the β-position of the propanoate), enantioselective synthesis methods, such as those employing chiral triflate esters or asymmetric catalysis, may be required to control stereochemistry . For instance, Matulevičiūtė et al. demonstrated the use of enantiopure triflate esters in nucleophilic substitutions to achieve high diastereomeric purity in similar amino ester derivatives .
Systematic Nomenclature
The IUPAC name tert-butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate reflects the substituents’ positions and connectivity. Alternative naming conventions may describe it as a β-alanine derivative, emphasizing the amine’s placement on the propanoate chain .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of tert-butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate likely involves sequential functionalization of the propanoate backbone. Two predominant strategies emerge from literature:
Nucleophilic Substitution
A triflate or halide-activated propanoate ester reacts with 2-(piperidin-1-yl)ethylamine. For example, methyl 2-(trifluoromethylsulfonyloxy)propanoate could undergo displacement with the amine in the presence of a base like triethylamine, yielding the target compound . This method mirrors the synthesis of tert-butyl 3-[(propan-2-yl)amino]propanoate, where nucleophilic substitution achieved yields exceeding 70% .
Reductive Amination
Condensation of tert-butyl 3-oxopropanoate with 2-(piperidin-1-yl)ethylamine, followed by reduction using sodium cyanoborohydride (NaBH3CN), offers an alternative route. This approach avoids over-alkylation issues common in direct amine alkylation .
Protecting Group Strategies
Boc (tert-butoxycarbonyl) protection is frequently employed to prevent undesired side reactions during synthesis. For instance, Sherer and Brugger utilized Boc-protected azetidine in analogous reactions to synthesize ethyl 2-[3-(N-Boc-amino)azetidin-1-yl]propanoate . Deprotection under acidic conditions (e.g., HCl in dioxane) would yield the free amine intermediate before final functionalization .
Physical and Chemical Properties
Physicochemical Parameters
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Molecular Formula: C14H27N2O2 (calculated based on structural analogs ).
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Molecular Weight: 267.38 g/mol.
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DCM, DMF) due to the ester and amine groups; limited water solubility owing to the tert-butyl group .
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Boiling/Melting Points: Estimated boiling point ~300°C; melting point dependent on crystallinity (likely amorphous) .
Stability and Reactivity
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Thermal Stability: Stable at room temperature but may degrade under prolonged heating (>100°C).
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Hydrolytic Sensitivity: The tert-butyl ester is resistant to basic hydrolysis but cleaved under strong acidic conditions (e.g., TFA) .
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Oxidation Sensitivity: The secondary amine may oxidize over time, necessitating storage under inert atmospheres .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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1H NMR:
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δ 1.40 ppm (s, 9H, tert-butyl).
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δ 2.50–2.70 ppm (m, 6H, piperidine CH2).
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δ 3.20–3.40 ppm (m, 2H, NHCH2).
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δ 4.10 ppm (t, 2H, COOCH2).
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13C NMR:
Infrared (IR) Spectroscopy
Applications and Biological Activity
Pharmaceutical Intermediates
Piperidine derivatives are prominent in drug discovery, particularly as protease inhibitors and neuromodulators. The compound’s structure aligns with renin inhibitors described in patent EP2081927B1, where piperidine moieties enhance target binding affinity .
Biochemical Probes
The tert-butyl group’s lipophilicity facilitates membrane penetration, making this compound a candidate for central nervous system (CNS) drug candidates. Analogous molecules have been used in toll-like receptor (TLR) antagonist synthesis .
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